molecular formula C10H6N2O B1400754 2-Oxo-1,2-dihydroquinoline-7-carbonitrile CAS No. 1033747-90-8

2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Cat. No. B1400754
CAS RN: 1033747-90-8
M. Wt: 170.17 g/mol
InChI Key: GINULSPDHPQBOL-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring forming a benzo [g]quinoline skeleton .


Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives has been reported in several studies . For example, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular formula of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is C10H6N2O . Its InChI Code is 1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives are complex and involve multiple steps . These reactions are guided by the principles of organic chemistry and often involve the use of catalysts to speed up the reaction process .


Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a white to yellow solid . It has a molecular weight of 170.17 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Derivatives : A study by Dyachenko and Dyachenko (2015) demonstrated a one-pot condensation method for synthesizing various derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds, indicating the versatility of 2-oxo-1,2-dihydroquinoline-7-carbonitrile in chemical synthesis (Dyachenko & Dyachenko, 2015).

  • Hydrolysis and NMR Analysis : Basafa et al. (2021) explored the hydrolysis of the nitrile moiety in similar compounds, highlighting the importance of understanding chemical reactions and properties for further applications (Basafa et al., 2021).

Optoelectronic and Nonlinear Properties

  • Optoelectronic Applications : Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include 2-oxo-1,2-dihydroquinoline-3-carbonitrile. This research suggests potential applications in electronic and optoelectronic devices (Irfan et al., 2020).

Corrosion Inhibition

  • Inhibitors for Mild Steel : Singh et al. (2016) conducted a study on quinoline derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile, as corrosion inhibitors for mild steel in acidic medium. This has implications for industrial applications where corrosion resistance is vital (Singh et al., 2016).

Antifungal Properties

  • Antifungal Activity : Research by Gholap et al. (2007) on novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues revealed significant antifungal properties, suggesting potential pharmaceutical applications (Gholap et al., 2007).

Computational Studies and Drug Discovery

  • Computational Study on Corrosion Inhibition : Erdoğan et al. (2017) used computational methods to analyze the corrosion inhibition performances of novel quinoline derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile, against iron corrosion. This highlights the use of computational tools in evaluating chemical applications (Erdoğan et al., 2017).

  • Drug Discovery : Kurkin et al. (2016) reported on the synthesis of a 2-oxo-1, 2-dihydroquinoline compound array for screening in drug discovery, emphasizing the role of this compound in pharmaceutical research (Kurkin et al., 2016).

Safety and Hazards

The safety information available for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

The future directions for the study of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives could involve further exploration of their potential therapeutic applications. For instance, new 2-oxo-1,2-dihydroquinoline-3-carboxamides have shown strong potency in inhibiting acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .

Mechanism of Action

Target of Action

The primary target of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

2-Oxo-1,2-dihydroquinoline-7-carbonitrile: interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft .

Biochemical Pathways

The action of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile affects the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission .

Pharmacokinetics

The pharmacokinetics of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Its molecular weight of 17017 g/mol suggests that it may have favorable absorption and distribution properties

Result of Action

The molecular and cellular effects of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile ’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase and increasing acetylcholine levels, it can potentially improve cognitive function .

Action Environment

The action, efficacy, and stability of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile can be influenced by various environmental factors. For instance, its storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

2-oxo-1H-quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINULSPDHPQBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735990
Record name 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033747-90-8
Record name 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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